![molecular formula C8H6BrNS B1459343 2-Amino-4-bromo-benzo[b]thiophene CAS No. 1363382-24-4](/img/structure/B1459343.png)
2-Amino-4-bromo-benzo[b]thiophene
概要
説明
2-Amino-4-bromo-benzo[b]thiophene is an important heterocyclic compound with a wide range of potential applications in various fields . It is a derivative of benzothiophene, an aromatic organic compound with a molecular formula C8H6S . Benzothiophene has an odor similar to naphthalene and occurs naturally as a constituent of petroleum-related deposits such as lignite tar .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another method involves the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .
Molecular Structure Analysis
The molecular formula of this compound is C8H6BrNS . It is a derivative of benzothiophene, which is a five-membered heterocycle containing one sulfur atom .
Chemical Reactions Analysis
Thiophene-based analogs have been the subject of extensive research due to their potential as biologically active compounds . They play a vital role for medicinal chemists in the development of advanced compounds with a variety of biological effects .
科学的研究の応用
Synthesis and Medicinal Chemistry Applications
Benzo[b]thiophene derivatives, including 2-Amino-4-bromo-benzo[b]thiophene, are synthesized using various methodologies such as intramolecular cyclization, Heck-type coupling, and copper-catalyzed thiolation annulation reactions. These compounds are instrumental in the development of selective estrogen receptor modulators, highlighting their significance in medicinal chemistry (David et al., 2005); (Lei-lei Sun et al., 2011).
Additionally, this compound is a precursor in the synthesis of fluorescent amino acid derivatives, aiming at creating quasi-isosteric analogs of naturally occurring fluorescent amino acids. This endeavor opens new avenues for the study of proteins and nucleic acids through fluorescence spectroscopy, contributing significantly to bioanalytical chemistry (Venanzi et al., 2005).
Organic Electronics and Material Science
In the realm of organic electronics, benzo[b]thiophene derivatives are investigated for their potential as organic photoelectric materials and organic semiconductors. The structural flexibility and electronic properties of these compounds make them suitable for applications in light-emitting diodes, photovoltaic cells, and as charge-transporting materials in electronic devices. This research domain emphasizes the importance of this compound in developing advanced materials for the next generation of electronic devices (Duc, 2020).
作用機序
Target of Action
Similar compounds, such as 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes, have been reported to activate nrf2 .
Mode of Action
It’s worth noting that similar compounds, like 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes, activate nrf2 via a non-electrophilic mechanism .
Biochemical Pathways
The activation of nrf2 by similar compounds suggests that it may influence oxidative stress response pathways .
Result of Action
Similar compounds have been reported to inhibit inflammation in macrophages .
Safety and Hazards
While specific safety and hazard information for 2-Amino-4-bromo-benzo[b]thiophene is not available in the search results, it is generally recommended to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam when handling similar compounds .
将来の方向性
生化学分析
Biochemical Properties
2-Amino-4-bromo-benzo[b]thiophene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses . These interactions highlight the compound’s potential as a therapeutic agent in treating inflammatory diseases and other conditions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to activate the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, leading to the upregulation of antioxidant genes and protection against oxidative stress . Furthermore, this compound can alter the expression of genes involved in inflammation, apoptosis, and cell proliferation, thereby impacting cellular homeostasis and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound inhibits the activity of certain kinases involved in inflammatory signaling pathways, thereby reducing the production of pro-inflammatory cytokines . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular responses and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, maintaining its biological activity over extended periods . Prolonged exposure to this compound can lead to gradual degradation and reduced efficacy . Long-term studies have also indicated that this compound can have sustained effects on cellular function, including persistent modulation of gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as anti-inflammatory and antioxidant activities, without significant adverse effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage of this compound to achieve the desired therapeutic outcomes while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into several metabolites . These metabolites can further interact with other metabolic pathways, influencing metabolic flux and metabolite levels . The metabolic profile of this compound is crucial for understanding its pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation and distribution . Additionally, this compound can bind to plasma proteins, influencing its bioavailability and tissue distribution . Understanding the transport and distribution mechanisms of this compound is essential for predicting its pharmacokinetics and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, where it exerts its biological effects . The targeting of this compound to these compartments is mediated by specific targeting signals and post-translational modifications . The subcellular localization of this compound is crucial for understanding its mechanism of action and optimizing its therapeutic potential.
特性
IUPAC Name |
4-bromo-1-benzothiophen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-6-2-1-3-7-5(6)4-8(10)11-7/h1-4H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHQZTNGTGTYSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)N)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


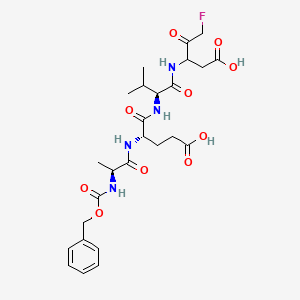

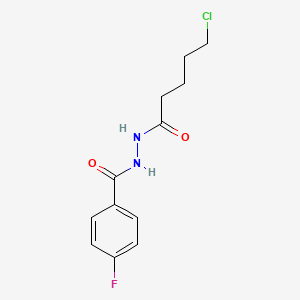

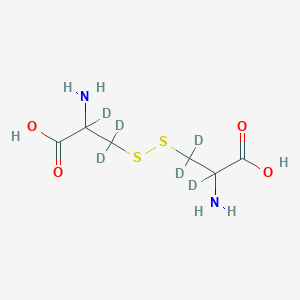
![1-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-ethanone](/img/structure/B1459270.png)
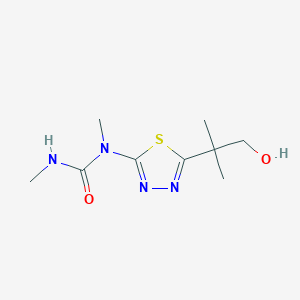
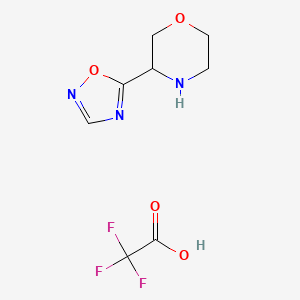

![Methyl 3-chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459279.png)
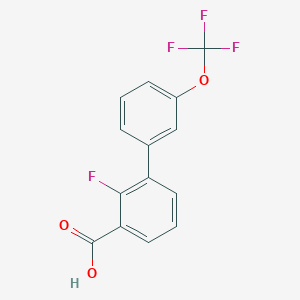


![Methyl 3-chloro-6'-methoxy-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459283.png)
